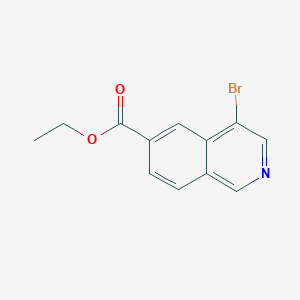

Ethyl 4-bromoisoquinoline-6-carboxylate

Description

Ethyl 4-bromoisoquinoline-6-carboxylate (CAS: 958332-97-3) is a brominated isoquinoline derivative with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol. Key physical properties include a predicted boiling point of 379.7±22.0°C, density of 1.495±0.06 g/cm³, and a pKa of 2.50±0.16 . It is stored at 2–8°C and exhibits acute toxicity, skin/eye irritation, and respiratory hazards per its safety data sheet (SDS) . The compound is primarily used in organic synthesis and pharmaceutical research as a building block for heterocyclic derivatives.

Properties

IUPAC Name |

ethyl 4-bromoisoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-6-14-7-11(13)10(9)5-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVXFLWPWKBXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=NC=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromoisoquinoline-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . The resulting 4-bromoisoquinoline can then be esterified with ethanol in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromoisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 4-bromoisoquinoline-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromoisoquinoline-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-bromoisoquinoline-6-carboxylate

- Molecular Formula: C₁₁H₈BrNO₂; MW: 266.09 g/mol .

- Key Differences : The methyl ester analog has a smaller alkyl group, reducing molecular weight by ~14 g/mol compared to the ethyl derivative. This may lower lipophilicity (logP) and boiling point.

- Synthesis : Synthesized via bromination and esterification, yielding a 35% isolated product as a yellow solid .

- Applications : Similar to the ethyl ester but may differ in solubility and reactivity due to steric and electronic effects.

4-Bromoquinoline-6-carboxylic Acid (CAS: 219763-87-8)

- Molecular Formula: C₁₀H₆BrNO₂; MW: 252.07 g/mol .

- Key Differences : The carboxylic acid group increases hydrogen-bonding capacity and acidity (lower pKa vs. ethyl ester). Enhanced reactivity in electrophilic substitution due to bromine and COOH group positioning .

- Applications : Direct use in pharmaceutical synthesis, contrasting with the ethyl ester’s role as a protective intermediate.

Ethyl 6-bromoisoquinoline-1-carboxylate (CAS: 1823278-31-4)

Positional and Functional Group Isomerism

Substitution Patterns

Functional Group Impact

- Ester vs. Acid: Ethyl esters (e.g., Ethyl 4-bromo) are more lipophilic than carboxylic acids (e.g., 4-bromoquinoline-6-carboxylic acid), favoring membrane permeability in drug design .

- Halogen Position : Bromine at C4 (as in Ethyl 4-bromo) directs electrophilic substitution to C5 or C7, while C6 bromine (e.g., Ethyl 6-bromo) alters regioselectivity .

Biological Activity

Ethyl 4-bromoisoquinoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is classified as an isoquinoline derivative. Its structure features a bromine atom at the 4-position and a carboxylate group at the 6-position, which are critical for its biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be notably lower than those of standard antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including prostate cancer (PC-3) and non-small cell lung carcinoma (NCI-H460). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent antiproliferative effects. Notably, it was found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been shown to interact with receptors that play critical roles in apoptosis and cell signaling pathways.

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of isoquinoline derivatives has provided insights into how modifications to the this compound structure can enhance or diminish its biological activity:

| Modification | Effect on Activity |

|---|---|

| Removal of bromine | Decreased anticancer activity |

| Substitution at the 6-position with electron-donating groups | Increased potency against cancer cell lines |

| Introduction of bulky groups | Reduced efficacy due to steric hindrance |

These findings suggest that careful modification of the compound's structure can lead to improved biological properties, making it a promising candidate for further development .

Case Studies

- Study on Anticancer Activity : A study conducted on various isoquinoline derivatives found that this compound exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line, demonstrating its potential as a therapeutic agent in cancer treatment. The selectivity index was greater than 190-fold compared to normal cells, indicating low toxicity .

- Antimicrobial Efficacy : In a comparative study with established antibiotics, this compound showed superior antimicrobial activity against resistant strains of bacteria, highlighting its potential use in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.